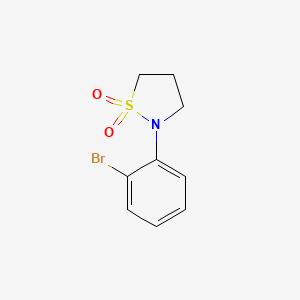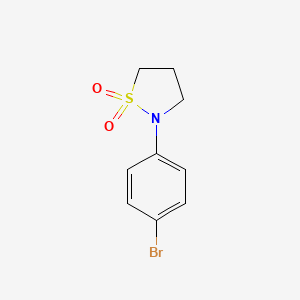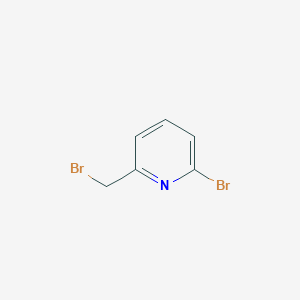
2-溴-6-(溴甲基)吡啶
概述
描述
2-Bromo-6-(bromomethyl)pyridine, also known as 2-BMP, is an important brominated pyridine compound that is widely used in the synthesis of various organic compounds and materials. It is a colorless, volatile liquid with a pungent odor that is soluble in many organic solvents. 2-BMP has a variety of applications in the fields of organic synthesis, medicinal chemistry, and materials science.
科学研究应用
光谱和光学研究
2-溴-6-(溴甲基)吡啶及其衍生物已被广泛研究其光谱和光学性质。Vural和Kara(2017年)使用傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱技术研究了类似化合物5-溴-2-(三氟甲基)吡啶的光谱表征。他们的研究还探讨了该化合物的非线性光学(NLO)性质以及与DNA和抗菌活性的相互作用 (Vural & Kara, 2017)。
衍生物和配合物的合成
Kalme等人(2004年)和Hurtado等人(2009年)的研究表明,溴甲基取代吡啶衍生物在合成复杂有机化合物中的重要性。Kalme等人专注于噻吩和呋喃[3,4-b]-吡啶-2(1H)-酮的合成,而Hurtado等人研究了铬(III)配合物与三齿2,6-双(唑基甲基)吡啶配体的合成 (Kalme et al., 2004); (Hurtado et al., 2009)。
聚合和配体合成
该化合物已被用于聚合过程和配体合成。Parks等人(1973年)报道了使用6-溴-2-锂基吡啶合成新的2,6-二取代吡啶衍生物,突出了它在各种化学反应中的作用 (Parks et al., 1973)。
晶体结构分析
Rodi等人(2013年)专注于类似化合物6-溴-2-(呋喃-2-基)-3-(丙-2-炔基)-3H-咪唑[4,5-b]吡啶的晶体和分子结构,提供了固态中的分子几何和分子间相互作用的见解 (Rodi et al., 2013)。
缓蚀作用
Saady等人(2020年)对一种新的吡啶衍生物进行了研究,包括6-溴-2-(4-甲氧基苯基)-3-壬基-3H-咪唑[4,5-b]吡啶,揭示了其在酸性介质中作为缓蚀剂的潜力,提供了关于吸附行为和对钢铁腐蚀的有效性的见解 (Saady et al., 2020)。
安全和危害
作用机制
Target of Action
Bromopyridine derivatives are generally used as intermediates in organic synthesis .
Mode of Action
Bromopyridines are known to participate in various cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the bromine atom in the bromopyridine molecule is replaced by another group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
It’s worth noting that bromopyridines are often used in the synthesis of various organic compounds, which can participate in a wide range of biochemical pathways .
Pharmacokinetics
The physicochemical properties such as boiling point and density, which can influence the adme properties, are provided . The compound has a boiling point of 102-103 °C/20 mmHg and a density of 1.512 g/mL at 25 °C .
Result of Action
As an intermediate in organic synthesis, its primary role is to contribute to the formation of more complex molecules .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c . This suggests that temperature and atmospheric conditions could potentially influence its stability and reactivity.
生化分析
Biochemical Properties
2-Bromo-6-(bromomethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. For instance, it is used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for palladium-catalyzed cross-coupling reactions . This interaction is crucial for the synthesis of various biologically active compounds.
Cellular Effects
The effects of 2-Bromo-6-(bromomethyl)pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Bromo-6-(bromomethyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-(bromomethyl)pyridine change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-6-(bromomethyl)pyridine vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-Bromo-6-(bromomethyl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Bromo-6-(bromomethyl)pyridine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2-Bromo-6-(bromomethyl)pyridine is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with its target biomolecules. The localization of the compound is essential for its activity, as it needs to be in the right place within the cell to exert its effects .
属性
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDTCMNGSMEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513837 | |
| Record name | 2-Bromo-6-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83004-10-8 | |
| Record name | 2-Bromo-6-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

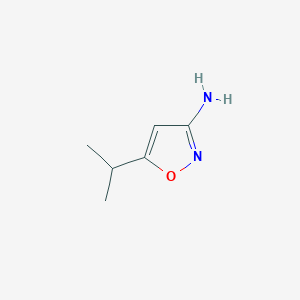


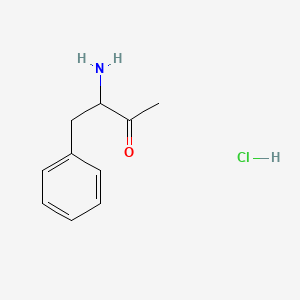
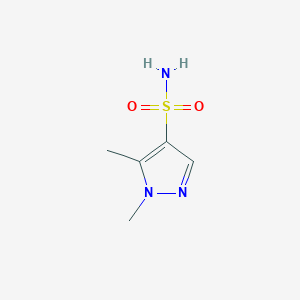
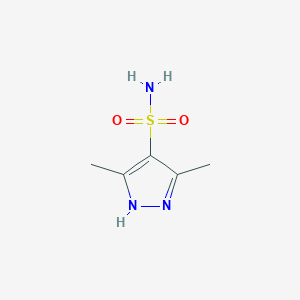



![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)

